molecular formula C11H6FNO2 B1384004 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile CAS No. 1159978-60-5

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No. B1384004
M. Wt: 203.17 g/mol
InChI Key: OCUPLQOURIJDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H6FNO2 . It is a derivative of chromene, a class of chemical compounds that are widely found in nature and known for their diverse biological activities .


Synthesis Analysis

The synthesis of 2-oxo-2H-chromene-3-carbonitriles, which includes 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile, has been carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . The compounds were obtained in very high yield, and their structures were confirmed by IR and NMR data .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile has been determined by NMR spectroscopy and X-ray crystallography . In the crystal, weak C—H···O hydrogen bonds with π–π interactions between pyran rings of chromene are observed .


Chemical Reactions Analysis

The most common method for the synthesis of 3-cyanocoumarins, which includes 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile, is the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile .


Physical And Chemical Properties Analysis

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile has a molecular weight of 203.17 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

properties

IUPAC Name

7-fluoro-4-methyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO2/c1-6-8-3-2-7(12)4-10(8)15-11(14)9(6)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUPLQOURIJDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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